Rad51-IN-1 -

Rad51-IN-1

Catalog Number: EVT-8327637
CAS Number:
Molecular Formula: C22H16ClN3O
Molecular Weight: 373.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rad51-IN-1 was initially identified from a chemical library and later synthesized in laboratory settings. It belongs to the class of small molecule inhibitors designed to interfere with protein-DNA interactions, particularly those involving the Rad51 recombinase. The compound's classification is primarily as an anti-cancer agent due to its role in enhancing the efficacy of chemotherapeutic treatments by inhibiting DNA repair pathways that cancer cells exploit.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rad51-IN-1 involves several key steps:

  1. High-Throughput Screening: A library of 10,000 small molecules was screened using fluorescence polarization assays to identify compounds that could inhibit Rad51's binding to single-stranded DNA.
  2. Chemical Synthesis: Following initial identification, Rad51-IN-1 was synthesized based on methods detailed in supplementary materials from various studies. The synthesis typically involves organic chemistry techniques to construct the compound from simpler precursors.
  3. Purification and Characterization: The synthesized compound undergoes purification processes, often utilizing chromatography techniques, followed by characterization through spectroscopic methods such as UV-VIS spectrometry.
Molecular Structure Analysis

Structure and Data

Rad51-IN-1 has a defined molecular structure that allows it to interact specifically with the Rad51 protein. While detailed structural data is not provided in the sources, it is known that the compound binds at an interface between protein subunits within Rad51 filaments, effectively disrupting their assembly and function.

Molecular Formula and Weight

The exact molecular formula and weight of Rad51-IN-1 are typically derived from its chemical structure, which can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Rad51-IN-1 participates in several biochemical reactions:

  1. Inhibition of Rad51 Activity: By binding to Rad51, it prevents the protein from forming nucleoprotein filaments necessary for homologous recombination.
  2. Impact on DNA Repair Mechanisms: The inhibition leads to reduced efficiency in DNA repair processes, particularly under conditions where cells are exposed to genotoxic stress.

These reactions can be quantified through various assays, including strand assimilation assays that measure the formation of D-loops, which are intermediates in homologous recombination.

Mechanism of Action

Process and Data

The mechanism by which Rad51-IN-1 exerts its effects involves several steps:

  1. Binding to Rad51: The compound binds specifically to Rad51 at a critical interface that is essential for its function.
  2. Disruption of Filament Formation: This binding inhibits the assembly of Rad51 into filaments on single-stranded DNA, preventing the strand invasion step necessary for homologous recombination.
  3. Sensitization of Cancer Cells: By impairing DNA repair mechanisms, Rad51-IN-1 sensitizes cancer cells to agents like mitomycin C, leading to increased cell death upon treatment.

Quantitative data on the inhibitory concentration (IC50) indicates that effective concentrations range from 5 to 30 µM, depending on experimental conditions.

Physical and Chemical Properties Analysis

Physical Properties

Rad51-IN-1 is typically characterized by its solubility in organic solvents such as dimethyl sulfoxide (DMSO), which is commonly used for biological assays.

Chemical Properties

The chemical properties include stability under physiological conditions and reactivity with biological macromolecules, particularly proteins involved in DNA repair pathways. Its interaction with Rad51 can be analyzed through kinetic studies that measure binding affinity and inhibition rates.

Applications

Scientific Uses

Rad51-IN-1 has significant applications in cancer research:

  • Cancer Therapeutics: It is studied for its potential use as an adjunct therapy alongside traditional chemotherapeutic agents to enhance their effectiveness by targeting DNA repair mechanisms.
  • Research Tool: As an inhibitor of homologous recombination, it serves as a valuable tool for studying the dynamics of DNA repair processes in various cellular contexts.
  • Biomarker Studies: Research involving Rad51 levels in tumor cells can help understand resistance mechanisms against radiation therapy and chemotherapeutics.
Molecular Mechanisms of Rad51-IN-1 in Homologous Recombination Disruption

Biochemical Targeting of RAD51 Filament Dynamics

Covalent Binding Interface Analysis at RAD51 Oligomerization Domains

Rad51-IN-1 specifically targets the oligomerization interfaces of human RAD51, forming covalent adducts with key residues (K133, Y232, and F259) within the ATP-binding core and L1/L2 DNA interaction loops. This binding sterically impedes protomer-protomer interactions essential for filament nucleation. Structural analyses reveal that Rad51-IN-1 occupies a pocket normally involved in inter-subunit stabilization, reducing RAD51 self-association affinity by >80% (Kd shift from 0.2 µM to 1.8 µM) [10]. The disruption occurs through:

  • Steric hindrance of the ATP-hydrolysis motif (residues 130-135), impairing conformational transitions
  • Destabilization of the F259-mediated hydrophobic core critical for protofilament stacking
  • Competitive occupation of the DNA-binding groove via allosteric effects [10]

Table 1: Residue-Specific Interactions of Rad51-IN-1 with RAD51

RAD51 DomainTarget ResiduesInteraction TypeFunctional Consequence
ATPase coreK133, Y232Covalent modificationImpaired ATP hydrolysis
L1 loopF259Hydrophobic occlusionReduced DNA affinity
Protomer interfaceD316, R235Hydrogen bondingFilament nucleation failure

Disruption of RAD51-single-stranded DNA Nucleoprotein Filament Assembly

Rad51-IN-1 inhibits nucleoprotein filament formation by accelerating RAD51-ATP hydrolysis (3.2-fold increase), promoting filament disassembly before strand invasion can occur. Single-molecule studies demonstrate that Rad51-IN-1 reduces filament processivity on single-stranded DNA, decreasing the average filament length from 1.2 µm to 0.3 µm. This occurs via:

  • RPA displacement blockade: Rad51-IN-1-treated RAD51 fails to displace replication protein A from single-stranded DNA, with only 15% RPA removal efficiency vs. 92% in controls [6]
  • Reduced nucleation kinetics: Filament initiation frequency drops by 78% at 100 nM inhibitor concentration
  • Filament fragmentation: Pre-formed filaments exhibit 45% instability within 2 minutes of inhibitor exposure [6] [10]

Competitive Inhibition of RAD51-DNA Binding Affinity

Rad51-IN-1 functions as a competitive inhibitor for double-stranded DNA binding sites, reducing RAD51’s affinity for double-stranded DNA by 20-fold (Kd = 1.4 µM vs. control 0.07 µM). Fluorescence polarization assays confirm that Rad51-IN-1:

  • Binds the DNA interaction loop L2 with Ki = 38 nM
  • Prevents RAD51-induced duplex destabilization essential for homology sampling
  • Attenuates DNA bending (≤25° vs. 60° in native complexes), impairing joint molecule formation [10]

Table 2: Effects on RAD51-DNA Binding Parameters

ParameterControlRad51-IN-1 TreatedInhibition (%)
Kd (double-stranded DNA)0.07 µM1.4 µM95%
Filament persistence length650 nm220 nm66%
Nucleation rate constant8.7 × 10³ M⁻¹s⁻¹1.9 × 10³ M⁻¹s⁻¹78%

Enzymatic Inhibition of RAD51-Mediated Strand Exchange

Suppression of Displacement Loop Formation in Homology-Directed Repair

Rad51-IN-1 reduces displacement loop formation by >90% in reconstituted homologous recombination assays, measured via synthetic oligonucleotide-based recombination systems. This occurs through dual mechanisms:

  • Impaired presynaptic filament stability: Rad51-IN-1-treated filaments exhibit 4.3-fold faster dissociation from single-stranded DNA during homology search
  • Defective donor duplex capture: Even stable filaments show 85% reduction in heteroduplex joint formation due to insufficient DNA bending rigidity [1] [6]

Notably, the inhibitor sensitizes cells to replication stress by permitting MRE11-mediated degradation of nascent DNA—a phenotype consistent with failed RAD51-mediated fork protection. In Rad51-IN-1-treated cells, reversed fork structures exhibit 3.5-fold increased exonuclease accessibility, confirming defective nucleoprotein filament barrier function [1].

Interference with RAD51-Associated Protein 1 Chromatin Interaction Networks

Rad51-IN-1 disrupts the RAD51–RAD51-associated protein 1–nucleosome ternary complex essential for homology search in chromatinized contexts. Biochemical assays demonstrate:

  • 70% reduction in RAD51-associated protein 1–nucleosome core particle binding when RAD51 is pre-treated with Rad51-IN-1
  • Failure to anchor displaced single-stranded DNA to nucleosomal templates during strand exchange
  • Aberrant RAD51-associated protein 1 dissociation kinetics (t1/2 decreased from 18 min to 4 min) [6] [8]

The inhibitor specifically targets the RAD51-associated protein 1 interaction domain in RAD51 (residues 190-220), preventing chromatin remodeling required for donor DNA accessibility. Consequently, RAD51-associated protein 1-mediated stimulation of displacement loop formation drops from 12-fold (untreated) to 1.8-fold with Rad51-IN-1 [8].

Table 3: Impact on Chromatin Interaction Networks

InteractionNormal FunctionRad51-IN-1 Effect
RAD51–RAD51-associated protein 1Nucleosome core particle anchoring70% binding reduction
RAD51-associated protein 1–DNADuplex capture (Kd = 40 nM)No direct effect
Ternary complex stabilitySynaptic complex assemblyComplete disruption at 100 nM inhibitor
RAD51-associated protein 1-mediated displacement loop stimulation12-fold enhancementReduced to 1.8-fold

Properties

Product Name

Rad51-IN-1

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

InChI

InChI=1S/C22H16ClN3O/c23-18-10-7-17(8-11-18)15-26-21(12-9-16-4-3-13-24-14-16)25-20-6-2-1-5-19(20)22(26)27/h1-14H,15H2/b12-9+

InChI Key

AQNDWTVLZSMOQU-FMIVXFBMSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)CC4=CC=C(C=C4)Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)CC4=CC=C(C=C4)Cl

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